Cas no 1556112-05-0 (2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine)

2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
- 1556112-05-0
- AKOS020763539
- EN300-1448819
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- Inchi: 1S/C11H14FNO/c1-3-9-10(13)8-5-7(12)4-6(2)11(8)14-9/h4-5,9-10H,3,13H2,1-2H3
- InChI Key: VPNYKSMVHVXIAL-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C2=C(C=1)C(C(CC)O2)N
Computed Properties
- Exact Mass: 195.105942232g/mol
- Monoisotopic Mass: 195.105942232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1448819-5.0g |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 5g |
$2485.0 | 2023-06-06 | ||
Enamine | EN300-1448819-50mg |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 50mg |
$587.0 | 2023-09-29 | ||
Enamine | EN300-1448819-10000mg |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 10000mg |
$3007.0 | 2023-09-29 | ||
Enamine | EN300-1448819-0.05g |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 0.05g |
$719.0 | 2023-06-06 | ||
Enamine | EN300-1448819-1000mg |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 1000mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1448819-2500mg |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 2500mg |
$1370.0 | 2023-09-29 | ||
Enamine | EN300-1448819-5000mg |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 5000mg |
$2028.0 | 2023-09-29 | ||
Enamine | EN300-1448819-0.1g |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 0.1g |
$755.0 | 2023-06-06 | ||
Enamine | EN300-1448819-2.5g |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1448819-0.5g |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
1556112-05-0 | 0.5g |
$823.0 | 2023-06-06 |
2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine Related Literature
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine
Comprehensive Overview of 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1556112-05-0)
The compound 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1556112-05-0) is a fluorinated benzofuran derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an ethyl group, a fluoro substituent, and a methyl group on the benzofuran core, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
In recent years, the demand for fluorinated organic compounds has surged due to their enhanced bioavailability and metabolic stability. The presence of the 5-fluoro moiety in 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine aligns with this trend, as fluorine atoms often improve binding affinity to target proteins. This compound is frequently discussed in forums focusing on medicinal chemistry optimization and structure-activity relationships (SAR), where users inquire about its synthetic routes and potential analogs.
From a synthetic perspective, the preparation of 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves multi-step organic transformations, including electrophilic aromatic fluorination and reductive amination. These methods are widely searched by chemists seeking efficient protocols for introducing fluorine into heterocyclic frameworks. The compound's amine functionality also opens doors for derivatization, a topic often explored in high-throughput screening and fragment-based drug design.
Environmental and regulatory considerations are another hot topic surrounding this compound. While not classified as hazardous, its persistence in ecosystems and biodegradability are subjects of ongoing study. Researchers are investigating its green chemistry synthesis to align with sustainable development goals (SDGs). This aligns with frequent search queries about eco-friendly fluorination techniques and benign solvent alternatives in organic synthesis.
In the pharmaceutical industry, 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine is often compared to other dihydrobenzofuran scaffolds due to its balanced lipophilicity and polarity. Database mining reveals growing interest in its potential as a kinase inhibitor or GPCR modulator, with particular attention to its blood-brain barrier permeability—a key factor in CNS drug development. These attributes make it a recurring subject in computational chemistry studies predicting ADMET properties.
The compound's crystalline properties and solid-state stability are also noteworthy. Materials scientists examine its polymorphic forms and co-crystallization potential, addressing common industrial challenges in formulation development. Searches for salt selection strategies and amorphous dispersion techniques often reference this benzofuran derivative as a case study.
Analytical characterization of 2-ethyl-5-fluoro-7-methyl-2,3-dihydro-1-benzofuran-3-amine typically employs LC-MS, NMR spectroscopy, and X-ray crystallography. Method development for its quantification in complex matrices is a frequent topic in analytical chemistry circles, especially regarding impurity profiling and stability-indicating assays. These technical discussions dominate professional networks and patent literature.
Looking ahead, the scientific community anticipates expanded applications of 1556112-05-0 in precision medicine and theranostics. Its structural features position it as a versatile building block for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation platforms—currently among the most searched topics in drug discovery communities. Continuous innovation in catalytic fluorination methods may further enhance its accessibility for research purposes.
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